molecular formula C22H25NO5S B11094212 2-Oxo-2-phenylethyl 1-[(4-ethylphenyl)sulfonyl]piperidine-4-carboxylate

2-Oxo-2-phenylethyl 1-[(4-ethylphenyl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B11094212
M. Wt: 415.5 g/mol
InChI Key: QTXSVTPNVDLMSK-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 1-[(4-ETHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound with the molecular formula C22H25NO5S It is known for its unique structural features, which include a piperidine ring, a phenylethyl group, and an ethylphenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 1-[(4-ETHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Ethylphenylsulfonyl Moiety: This step usually involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 1-[(4-ETHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylethyl group, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 1-[(4-ETHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 1-[(4-ETHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-PHENYLETHYL 2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
  • 2-OXO-2-PHENYLETHYL 2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXYLATE

Uniqueness

Compared to similar compounds, 2-OXO-2-PHENYLETHYL 1-[(4-ETHYLPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

phenacyl 1-(4-ethylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C22H25NO5S/c1-2-17-8-10-20(11-9-17)29(26,27)23-14-12-19(13-15-23)22(25)28-16-21(24)18-6-4-3-5-7-18/h3-11,19H,2,12-16H2,1H3

InChI Key

QTXSVTPNVDLMSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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